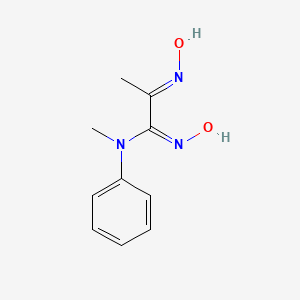
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is an organic compound with a complex structure It is characterized by the presence of hydroxyimino and hydroxy groups, along with a phenyl ring and a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylpropanimidamide with hydroxylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is investigated for its role in drug design and development. Its unique structure allows for the exploration of new mechanisms of action and therapeutic targets.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylacetamide
- (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylbutanamide
Uniqueness
(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows for distinct reactivity and interactions, making it valuable in various applications.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(11-14)10(12-15)13(2)9-6-4-3-5-7-9/h3-7,14-15H,1-2H3/b11-8+,12-10+ |
InChI Key |
CIXIYWMUVCHERE-TXSAMIJNSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N\O)/N(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NO)C(=NO)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


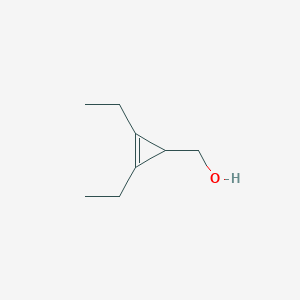
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
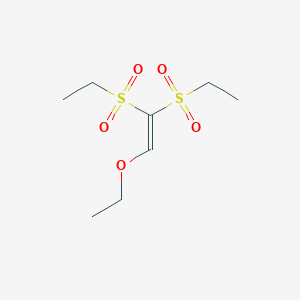
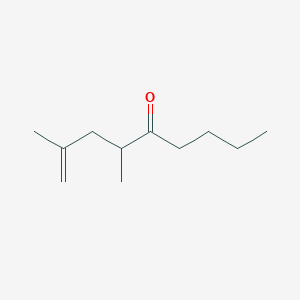
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
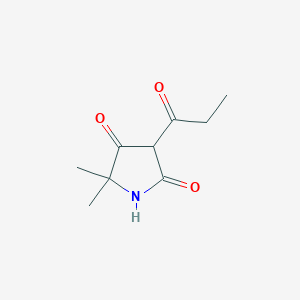
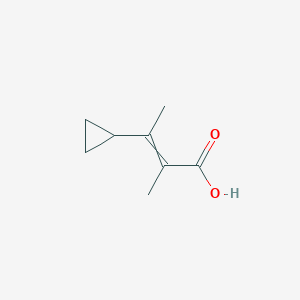
arsane](/img/structure/B14507262.png)
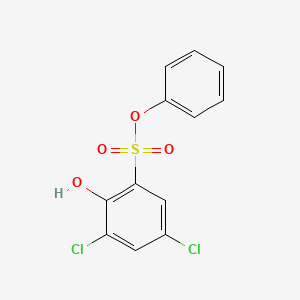
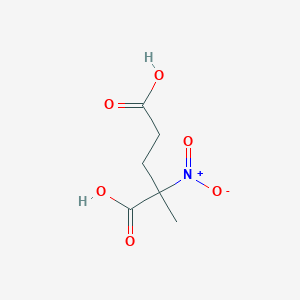
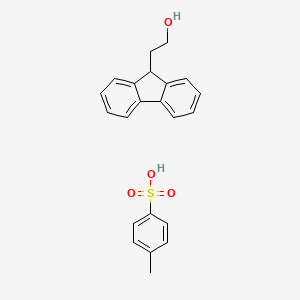
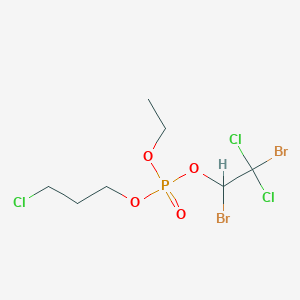
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
